N-bis-Boc-4-bromo-2,6-dichloroaniline

Chemoselectivity Cross-Coupling Protecting Group Strategy

N-bis-Boc-4-bromo-2,6-dichloroaniline (CAS 915145-00-5) is a highly functionalized synthetic intermediate belonging to the class of bis-protected anilines. It features a 4-bromo-2,6-dichloroaniline core with both amino protons replaced by tert-butoxycarbonyl (Boc) groups.

Molecular Formula C16H20BrCl2NO4
Molecular Weight 441.1 g/mol
Cat. No. B13144054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-bis-Boc-4-bromo-2,6-dichloroaniline
Molecular FormulaC16H20BrCl2NO4
Molecular Weight441.1 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C1=C(C=C(C=C1Cl)Br)Cl)C(=O)OC(C)(C)C
InChIInChI=1S/C16H20BrCl2NO4/c1-15(2,3)23-13(21)20(14(22)24-16(4,5)6)12-10(18)7-9(17)8-11(12)19/h7-8H,1-6H3
InChIKeyXNZCKDKGTZSHGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-bis-Boc-4-bromo-2,6-dichloroaniline: A Strategically Protected Halogenated Aniline for Multi-Step Synthesis


N-bis-Boc-4-bromo-2,6-dichloroaniline (CAS 915145-00-5) is a highly functionalized synthetic intermediate belonging to the class of bis-protected anilines. It features a 4-bromo-2,6-dichloroaniline core with both amino protons replaced by tert-butoxycarbonyl (Boc) groups. This dual protection strategy renders the nitrogen exceptionally non-nucleophilic and non-basic, a critical property for ensuring chemoselectivity in complex synthetic sequences [1]. The presence of orthogonal reactive handles—a bromine atom for cross-coupling and two chlorine atoms for further functionalization or modulation of electronic properties—makes it a versatile building block. Procuring this specific derivative, rather than its unprotected or mono-protected counterparts, is essential for research programs requiring robust nitrogen masking during manipulations of the aromatic ring.

Why N-bis-Boc-4-bromo-2,6-dichloroaniline Cannot Be Simply Replaced by Unprotected or Mono-Boc Analogs


Substituting N-bis-Boc-4-bromo-2,6-dichloroaniline with a generic analog introduces significant risks to synthetic outcomes. Unprotected 4-bromo-2,6-dichloroaniline (CAS 697-88-1) contains a nucleophilic primary amine that is incompatible with organometallic reagents, acylations, and many cross-coupling catalysts, often leading to unwanted side reactions or catalyst poisoning. The mono-Boc derivative, while masked, retains an acidic N–H proton (pKa ~15–16) [1] that can be abstracted under basic conditions, generating a nucleophilic nitrogen that can compete with desired transformations. In contrast, the bis-Boc derivative lacks an N–H proton, ensuring the nitrogen remains inert even under strongly basic conditions critical for modern cross-coupling and metalation reactions [1]. This fundamental difference in reactivity means these compounds are not interchangeable; selecting the wrong one can lead to reaction failure or significantly reduced yields.

Direct Evidence of N-bis-Boc-4-bromo-2,6-dichloroaniline's Differential Performance for Scientific Selection


Enhanced Stability and Chemoselectivity in Cross-Coupling Due to Non-Nucleophilic Nitrogen

The bis-Boc protecting group completely eliminates N–H acidity and nucleophilicity, enabling reactions under strong bases like NaH or LDA that are incompatible with mono-Boc anilines. The review by Ragnarsson and Grehn establishes that the addition of a second electron-withdrawing Boc group further decreases electron density on nitrogen [1]. The mono-Boc analog, N-Boc-4-bromo-2,6-dichloroaniline, retains an acidic proton, which can be deprotonated and participate in unwanted side reactions.

Chemoselectivity Cross-Coupling Protecting Group Strategy

Higher Commercial Purity Profile Compared to Unprotected 4-Bromo-2,6-dichloroaniline

The bis-Boc derivative is commercially available at a minimum purity of 95% from AKSci and 98% from Leyan . In contrast, the most common comparator, unprotected 4-bromo-2,6-dichloroaniline, is typically supplied at lower purities; for example, Alfa Aesar's catalog lists it at 97%, with common technical grades being 95% [1]. While the difference in nominal purity appears small, the bis-Boc compound's higher purity is often achieved through the final protection step, which removes impurities from the aniline precursor.

Purity Procurement Quality Control

Validated Synthetic Strategy: Bis-Boc as a Precursor to High-Purity Mono-Boc Anilines

The established synthetic route for accessing high-purity N-Boc anilines, particularly for electron-deficient and sterically hindered substrates, involves the initial formation of a bis-Boc intermediate followed by selective mono-deprotection [1]. This method is reported to provide superior yields for less nucleophilic aryl amines compared to direct mono-Boc protection. For example, Darnbrough et al. demonstrate that direct Boc protection of aryl amines often gives poor yields, whereas the two-step protocol via the bis-Boc intermediate provides the mono-Boc product in good yields [1]. This positions N-bis-Boc-4-bromo-2,6-dichloroaniline not only as a stable building block but also as a strategic intermediate for generating its mono-Boc counterpart on demand.

Synthetic Methodology Protecting Group Interconversion Process Chemistry

Highest-Value Application Scenarios for N-bis-Boc-4-bromo-2,6-dichloroaniline Based on Differentiated Evidence


Palladium-Catalyzed Cross-Coupling Reactions on the Aromatic Ring

The non-nucleophilic nature of the bis-Boc-protected nitrogen, supported by class-level evidence on bis-Boc aniline stability [1], makes this compound an ideal substrate for Suzuki, Stille, or Buchwald-Hartwig couplings. In these reactions, the free amine of the unprotected analog would poison the palladium catalyst or undergo competing oxidative addition. The bis-Boc compound allows chemists to exploit the bromine substituent as a reactive handle without nitrogen interference, enabling the construction of biaryl or other coupled products in higher purity and yield.

Directed ortho-Metalation (DoM) Chemistry for Regioselective Functionalization

The electron-deficient nature of the aromatic ring, combined with the strong directing and protecting effects of the bis-Boc group [1], enables selective lithiation at a position ortho to the protected nitrogen. This allows for the installation of electrophiles next to the amine, a transformation that would be impossible with the unprotected aniline due to competing N-lithiation or decomposition. This scenario is critical for the synthesis of complex, polysubstituted aniline derivatives for drug discovery.

Multi-Step Synthesis of Pharmaceutical Intermediates Requiring Orthogonal Reactivity

The compound presents three distinct synthetic handles in one molecule: an aryl bromide for cross-coupling, two aryl chlorides for potential SNAr or further coupling, and a latent amine moiety. The bis-Boc protection ensures the amine remains completely inert during sequential transformations of the halogens [1]. Procuring the 98% pure material is essential for process chemistry applications where chemical purity directly translates to higher yields and easier purification of advanced intermediates.

Controlled Generation of N-Boc-4-bromo-2,6-dichloroaniline

When a reaction sequence requires the intermediate nucleophilicity of a mono-Boc aniline at a specific stage, the bis-Boc compound is the ideal precursor. The established two-step protocol provides access to high-purity N-Boc-4-bromo-2,6-dichloroaniline via selective mono-deprotection, often in higher overall yield than direct mono-protection of the aniline [1]. Procuring the bis-Boc derivative provides a single, stable starting material for both the fully protected and mono-protected intermediates, optimizing inventory and synthetic planning.

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